molecular formula C9H3F3N2S B13650380 5-(Trifluoromethyl)-2-benzothiazolecarbonitrile CAS No. 220301-87-1

5-(Trifluoromethyl)-2-benzothiazolecarbonitrile

Cat. No.: B13650380
CAS No.: 220301-87-1
M. Wt: 228.20 g/mol
InChI Key: BVMFYBPWYIOKQO-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-benzothiazolecarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzothiazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-2-benzothiazolecarbonitrile typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the trifluoromethylation of benzothiazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems and continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2-benzothiazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-benzothiazolecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-2-benzothiazolecarbonitrile stands out due to its specific combination of a trifluoromethyl group and a benzothiazole ring with a carbonitrile substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

220301-87-1

Molecular Formula

C9H3F3N2S

Molecular Weight

228.20 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H

InChI Key

BVMFYBPWYIOKQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C#N

Origin of Product

United States

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